1-(2-Aminophenyl)-2,2,2-trifluoroethanone
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, polarity, and acidity/basicity.Scientific Research Applications
Antimicrobial Activity
1-(2-Aminophenyl)-2,2,2-trifluoroethanone derivatives have shown significant promise in antimicrobial applications. Research has demonstrated that certain derivatives of this compound exhibit very good antibacterial and antifungal activities. This is particularly true for compounds synthesized by reacting with ammonium thiocyanate and hydrochloric acid, followed by reactions with ArCOCH2Br and sodium acetate. These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, showing promising results in inhibiting these microorganisms (K. Sujatha, Shilpa, & R. Gani, 2019).
Chemical Synthesis and Catalysis
The compound plays a significant role in the field of chemical synthesis and catalysis. One of its notable applications is in the chemoenzymatic synthesis of specific pharmaceutical precursors, like Odanacatib. The process involves palladium-catalyzed cross-coupling and subsequent bioreduction, highlighting the compound's utility in facilitating complex synthetic pathways (D. González-Martínez, V. Gotor, & V. Gotor‐Fernández, 2019).
Material Science and Engineering
In material science, derivatives of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone are critical for developing high-performance materials like fluorinated polyimides. These polyimides exhibit excellent thermal stability, mechanical properties, and optical transparency, making them suitable for various industrial applications, including electronics and coatings (Liming Tao et al., 2009).
Drug Discovery and Development
While excluding direct drug use and dosage information, it's worth noting that derivatives of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone are instrumental in process research for developing medications. An example includes its role in synthesizing cholinesterase inhibitors for treating Alzheimer's disease, showcasing its potential in pharmaceutical synthesis (R. A. Wolf, 2008).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.
Future Directions
This involves discussing potential applications of the compound and directions for future research.
Each of these sections would involve a thorough review of the scientific literature and possibly experimental work. The information would be presented in a clear, organized manner, with each section forming a separate subheading. Please consult with a chemistry professional or refer to a trusted scientific database for specific information on “1-(2-Aminophenyl)-2,2,2-trifluoroethanone”.
properties
IUPAC Name |
1-(2-aminophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPHDPZUAINCNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624182 | |
Record name | 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
351002-89-6 | |
Record name | 1-(2-Aminophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351002-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-aminophenyl)-2,2,2-trifluoroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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